Daaccal

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Daaccal can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding this compound into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Daaccal can undergo various chemical reactions, including:

Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues in this compound can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).

Major Products:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Regeneration of free thiol groups from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Daaccal has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.

Wirkmechanismus

The mechanism of action of Daaccal involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to downstream effects on cellular signaling pathways and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Dynorphin A: Another peptide with similar structural features and biological activities.

Enkephalins: Peptides that share some structural similarities with Daaccal and are involved in pain modulation.

Endorphins: Peptides with similar functions in the nervous system.

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This structural feature can influence its stability, bioactivity, and interactions with molecular targets, distinguishing it from other similar peptides.

Biologische Aktivität

Daaccal, derived from the plant Cardaria draba, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

1. Antioxidant Activity

Antioxidant activity is a crucial aspect of this compound's biological profile. The compound has been evaluated for its ability to scavenge free radicals, particularly through assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test.

Research Findings:

- DPPH Scavenging Activity : this compound extracts demonstrated significant scavenging activity against DPPH radicals. The ethanolic seed extract (ESE) exhibited a higher antioxidant capacity compared to the ethanolic leaf extract (ELE), although both were less effective than standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid .

-

Table 1: DPPH Scavenging Activity of this compound Extracts

Extract Type Concentration (µg/mL) % Inhibition Ethanolic Leaf Extract (ELE) 100 48% Ethanolic Seed Extract (ESE) 100 90%

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through protein denaturation assays. This property is vital for potential therapeutic applications in inflammatory diseases.

Research Findings:

- Protein Denaturation Inhibition : The study indicated that both extracts inhibited protein denaturation significantly. The maximum inhibition observed was 90% at a concentration of 500 µg/mL for ELE, while ESE showed a maximum inhibition of 48% at a concentration of 100 µg/mL .

-

Table 2: Anti-inflammatory Effects of this compound Extracts

Extract Type Concentration (µg/mL) % Inhibition Ethanolic Leaf Extract (ELE) 500 90% Ethanolic Seed Extract (ESE) 100 48%

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains, showcasing its potential as an antibacterial agent.

Research Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for different extracts against bacterial strains ranged from 3 to 134 µg/mL. Notably, the ethanolic leaf extract showed an MIC of just 3 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

-

Table 3: Antimicrobial Activity of this compound Extracts

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 3 Aqueous Seed Extract 86

4. Case Studies and Applications

Several studies have explored the practical applications of this compound in health and medicine.

- A case study on the use of this compound extracts in treating infections highlighted its effectiveness in reducing bacterial load in infected tissues, supporting its traditional use in herbal medicine.

- Another study investigated the potential of this compound in cancer therapy, particularly focusing on its cytotoxic effects on cancer cell lines. The results indicated that this compound could inhibit cell proliferation and induce apoptosis in certain cancer types .

Eigenschaften

IUPAC Name |

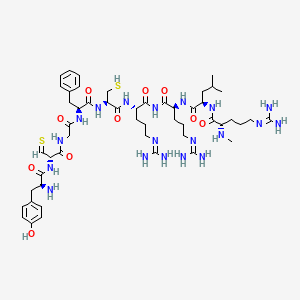

(2R)-N-[(2S)-1-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H81N19O10S2/c1-28(2)22-36(67-43(75)33(59-3)12-7-19-60-49(53)54)46(78)65-34(13-8-20-61-50(55)56)44(76)70-45(77)35(14-9-21-62-51(57)58)66-48(80)39(27-82)69-47(79)37(24-29-10-5-4-6-11-29)64-40(72)25-63-42(74)38(26-81)68-41(73)32(52)23-30-15-17-31(71)18-16-30/h4-6,10-11,15-18,26,28,32-39,59,71,82H,7-9,12-14,19-25,27,52H2,1-3H3,(H,63,74)(H,64,72)(H,65,78)(H,66,80)(H,67,75)(H,68,73)(H,69,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)(H,70,76,77)/t32-,33-,34-,35-,36+,37-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVKGQPGVYVRKU-XOFRUKGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C=S)NC(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CCCN=C(N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C=S)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)NC(=O)[C@H](CCCN=C(N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H81N19O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145950 | |

| Record name | Daaccal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1184.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103614-06-8 | |

| Record name | Daaccal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daaccal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.